molecular formula C13H18BrNO B13538190 3-(2-Bromo-5-methoxybenzyl)piperidine

3-(2-Bromo-5-methoxybenzyl)piperidine

Cat. No.: B13538190
M. Wt: 284.19 g/mol
InChI Key: IMFISNKNKMZKPZ-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-methoxybenzyl)piperidine is an organic compound with the molecular formula C13H18BrNO It features a piperidine ring substituted with a 2-bromo-5-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-methoxybenzyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-bromo-5-methoxybenzyl chloride and piperidine.

    Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where piperidine displaces the chloride in 2-bromo-5-methoxybenzyl chloride. This reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste, often involving automated systems for precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-methoxybenzyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon with hydrogen gas.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or cyanides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products

    Oxidation: 3-(2-Hydroxy-5-methoxybenzyl)piperidine or 3-(2-Carboxy-5-methoxybenzyl)piperidine.

    Reduction: 3-(2-Methoxybenzyl)piperidine.

    Substitution: 3-(2-Azido-5-methoxybenzyl)piperidine or 3-(2-Thiocyanato-5-methoxybenzyl)piperidine.

Scientific Research Applications

3-(2-Bromo-5-methoxybenzyl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for more complex molecules in organic synthesis.

    Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets, such as receptors and enzymes.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(2-Bromo-5-methoxybenzyl)piperidine exerts its effects depends on its specific application:

    Molecular Targets: In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in neurological pathways.

    Pathways Involved: The compound could modulate signaling pathways by binding to specific receptors or inhibiting enzyme activity, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-5-methoxybenzyl)piperidine
  • 3-(2-Fluoro-5-methoxybenzyl)piperidine
  • 3-(2-Iodo-5-methoxybenzyl)piperidine

Comparison

Compared to its analogs, 3-(2-Bromo-5-methoxybenzyl)piperidine may exhibit different reactivity and biological activity due to the presence of the bromo group. The bromo substituent can influence the compound’s electronic properties, making it more or less reactive in certain chemical reactions. Additionally, the size and electronegativity of the bromo atom can affect the compound’s interaction with biological targets, potentially leading to unique pharmacological profiles.

Properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

3-[(2-bromo-5-methoxyphenyl)methyl]piperidine

InChI

InChI=1S/C13H18BrNO/c1-16-12-4-5-13(14)11(8-12)7-10-3-2-6-15-9-10/h4-5,8,10,15H,2-3,6-7,9H2,1H3

InChI Key

IMFISNKNKMZKPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)CC2CCCNC2

Origin of Product

United States

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